In-Depth Technical Guide to the Chemical Properties and Structure of Nedaplatin
In-Depth Technical Guide to the Chemical Properties and Structure of Nedaplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin, a second-generation platinum-based anticancer agent, represents a significant advancement in chemotherapy, offering a comparable efficacy to cisplatin with a notably improved safety profile, particularly concerning nephrotoxicity.[1][2] Developed by Shionogi Pharmaceutical Company in Japan, it gained approval for clinical use in 1995.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of Nedaplatin, with a focus on experimental methodologies and data.
Chemical Properties and Structure
Nedaplatin, with the chemical formula C₂H₈N₂O₃Pt, is a platinum(II) complex.[1] It consists of a central platinum atom coordinated to two ammine ligands and a bidentate glycolate ligand, forming a square planar geometry.[4][5] This structure is key to its biological activity and reduced toxicity compared to its predecessors.
Physicochemical Properties
A summary of the key physicochemical properties of Nedaplatin is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈N₂O₃Pt | [1] |
| Molecular Weight | 303.19 g/mol | [4] |
| Appearance | Yellow crystalline solid | [4] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under 180 °C | [5] |
Crystal Structure
The crystal structure of Nedaplatin has been determined by X-ray diffraction analysis. It crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters: a = 5.6293(6) Å, b = 7.2853(8) Å, and c = 14.1107(16) Å.[4][5] The platinum(II) ion is coordinated by two nitrogen atoms from the ammine ligands and two oxygen atoms from the carboxylate and hydroxyl groups of the glycolate ligand, resulting in a square-planar coordination environment.[4][5] The glycolate ligand forms a stable five-membered chelate ring with the platinum ion.[5] Molecules in the crystal lattice are interconnected by intermolecular N—H⋯O hydrogen bonds, creating a three-dimensional network.[4]
Experimental Protocols
Synthesis of Nedaplatin
A common laboratory synthesis of Nedaplatin involves the reaction of cis-[Pt(NO₃)₂(NH₃)₂] with sodium glycolate.[4]
Materials:
-
cis-[Pt(NO₃)₂(NH₃)₂]
-
Sodium glycolate
-
Deionized water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 2.0 mmol of cis-[Pt(NO₃)₂(NH₃)₂] in 50 ml of deionized water.
-
Add a solution of 2.0 mmol of sodium glycolate in 50 ml of deionized water to the platinum complex solution.
-
Adjust the pH of the reaction mixture to 7 using a NaOH solution.
-
Stir the mixture at 323 K (50 °C) for 3 hours.
-
Concentrate the resulting solution to approximately 5 ml at 313 K (40 °C) under reduced pressure.
-
A yellow crystalline product of Nedaplatin will precipitate.
-
Recrystallize the product from water to obtain crystals suitable for further analysis.[4]
Another patented method involves the reaction of cis-diiododiaminoplatinum(II) with silver glycolate and silver nitrate.[6]
X-ray Crystallography
The determination of Nedaplatin's crystal structure involves single-crystal X-ray diffraction.
Crystal Growth: Crystals of Nedaplatin suitable for X-ray analysis can be obtained by slow evaporation of a saturated aqueous solution of the synthesized compound.[4]
Data Collection and Structure Refinement:
-
Diffractometer: Bruker APEXII CCD area-detector
-
Radiation: Mo Kα (λ = 0.71073 Å)
-
Temperature: 298 K
-
Absorption Correction: Multi-scan (SADABS)
-
Structure Solution: SHELXS97
-
Structure Refinement: SHELXL97[4]
A summary of the crystallographic data is presented in the table below.
| Parameter | Value | Reference(s) |
| Crystal system | Orthorhombic | [4][5] |
| Space group | P2₁2₁2₁ | [4][5] |
| a (Å) | 5.6293 (6) | [4][5] |
| b (Å) | 7.2853 (8) | [4][5] |
| c (Å) | 14.1107 (16) | [4][5] |
| V (ų) | 578.70 (11) | [4] |
| Z | 4 | [4] |
| Rint | 0.034 | [4] |
| Final R indices [I>2σ(I)] | R1 = 0.020, wR2 = 0.042 | [4] |
Quantitative Analysis by RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of Nedaplatin and its related substances.
Chromatographic Conditions:
-
Column: C18 column (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Octane sulfonic acid sodium solution - acetonitrile (91:9, v/v). The octane sulfonic acid sodium solution is prepared by dissolving 0.856 g of octane sulfonic acid sodium in water, adding 0.5 mL of phosphate, and diluting to 1000 mL.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
This method has shown good linearity in the range of 0.025-4.000 mg/mL (r=0.9998).
Mechanism of Action and Signaling Pathways
The anticancer activity of Nedaplatin is primarily mediated through its interaction with DNA.[7][8] Following administration, Nedaplatin undergoes hydrolysis, where the glycolate ligand is cleaved, forming reactive aqua species.[3] These activated platinum complexes then bind to DNA, forming intrastrand and interstrand cross-links, predominantly at the N7 position of guanine and adenine residues.[7] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[7][8]
Caption: General mechanism of action of Nedaplatin.
Several key signaling pathways are modulated by Nedaplatin, contributing to its cytotoxic effects. Studies have shown that Nedaplatin can induce autophagy in cisplatin-resistant nasopharyngeal carcinoma cells through the suppression of the PI3K/Akt/mTOR pathway and the activation of the ERK1/2 pathway.[9] Furthermore, in non-small cell lung cancer cells, Nedaplatin has been observed to decrease the expression of p53 and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax.[10]
Caption: Key signaling pathways modulated by Nedaplatin.
Western Blot Analysis of Signaling Proteins
Protocol:
-
Cell Lysis: Treat cells with Nedaplatin for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, p53, Bax, Bcl-2) overnight at 4 °C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantification of Nedaplatin-DNA Adducts
The formation of DNA adducts is a critical step in the mechanism of action of Nedaplatin. The ³²P-postlabeling assay is a highly sensitive method for the quantification of these adducts.
Protocol Outline:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with Nedaplatin.
-
DNA Digestion: Digest the DNA to mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the platinated nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11][12]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13]
-
Quantification: Quantify the amount of radioactivity in the adduct spots or peaks to determine the level of DNA damage.[11][12]
The alkaline comet assay is another method that can be used to detect DNA cross-linking induced by agents like Nedaplatin.[14][15][16]
Conclusion
Nedaplatin stands as a valuable therapeutic agent in the arsenal against various cancers. Its distinct chemical structure and properties contribute to its potent anticancer activity and favorable toxicological profile. This guide has provided an in-depth overview of the fundamental chemical and structural aspects of Nedaplatin, along with detailed experimental protocols for its synthesis, characterization, and the analysis of its mechanism of action. A thorough understanding of these technical details is crucial for researchers and drug development professionals working to optimize its clinical application and to develop the next generation of platinum-based therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nedaplatin: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cis-Diammine(glycolato-κ2 O 1,O 2)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101302236A - Novel method for synthesizing antineoplastic medicine nedaplatin - Google Patents [patents.google.com]
- 7. What is the mechanism of Nedaplatin? [synapse.patsnap.com]
- 8. What is Nedaplatin used for? [synapse.patsnap.com]
- 9. Inhibition of Autophagy Potentiated the Antitumor Effect of Nedaplatin in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nedaplatin sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
